1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2)8-14-9-15(12)7-10-3-5-11(13)6-4-10/h3-6,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDLIOQQCDLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCN1CC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylimidazolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new chemical entities with desirable properties.
Biology
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Activity : Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The presence of the chlorophenyl group is believed to enhance its cytotoxic effects.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound for various diseases. Its mechanisms of action may involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and affecting biological pathways.
Industry
In industrial applications, 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one is utilized in producing specialty chemicals and materials with specific properties. Its versatility makes it valuable in developing new products across different sectors.
Antimicrobial Activity Study (2024)
Objective : Assess efficacy against bacterial strains.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating its potential as an antimicrobial agent.
Anticancer Activity Evaluation (2023)
Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests promising anticancer potential.
Mechanistic Insights Study
Further investigations revealed that the compound may disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include substituted imidazolidines, imidazoles, and benzimidazoles. Key differentiating factors are substituent positions, halogenation patterns, and ring saturation. Below is a comparative analysis:
2.1 Substituent Effects
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound A) :
This imidazole derivative features a nitro group at the 5-position and a chloromethylphenyl substituent. The nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the saturated imidazolidine core in the target compound offers greater rigidity and reduced metabolic degradation .- 5,5-Diphenylimidazolidine (Compound B): Lacking halogenation, this analogue shows lower lipophilicity and altered pharmacokinetics.
Research Findings and Limitations
Key Observations
- The 4-chlorobenzyl group in the target compound confers superior lipophilicity compared to non-halogenated analogues, aligning with trends in drug design for blood-brain barrier penetration.
- Saturated imidazolidine cores, as opposed to imidazole rings, may reduce susceptibility to oxidative metabolism, as seen in related compounds .
Gaps in Literature
- No direct pharmacological data for 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine are available in the provided evidence. Comparative analyses rely on structural extrapolation and properties of analogues.
Biological Activity
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN
- CAS Number : 1379610-46-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research indicates that this compound exhibits varying degrees of antimicrobial activity. In a study evaluating the antibacterial properties of synthesized compounds, it was found to be moderately effective against several bacterial strains, including Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Moderate |
| Other tested strains | Weak to moderate |
Enzyme Inhibition
In terms of enzyme inhibition, the compound has been evaluated alongside other derivatives for its AChE inhibitory activity. The results are summarized in the table below:
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Reference Standard (e.g., Thiourea) | 21.25 ± 0.15 |
These findings suggest that while the compound shows promise as an enzyme inhibitor, further detailed studies are needed to quantify its efficacy accurately.
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study synthesized various derivatives of imidazolidines and assessed their biological activities. Among these, this compound was highlighted for its moderate inhibitory effects against specific bacterial strains. The study utilized docking studies to elucidate the interaction mechanisms at the molecular level .
- Enzyme Inhibition Analysis : Another investigation focused on the enzyme inhibitory properties of similar compounds. Here, the imidazolidine derivative demonstrated promising results in inhibiting AChE and urease, indicating potential applications in treating conditions like Alzheimer's disease or infections requiring urease inhibition .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methylimidazolidine | Moderate antibacterial | TBD |
| 1-(4-Methylphenyl)-5-methylimidazolidine | Strong AChE inhibition | TBD |
This comparison highlights that while there are similarities in structure among these compounds, their biological activities can vary significantly based on minor structural changes.
Q & A
Q. How to integrate findings from this compound into broader biological or materials science contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
